4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Description

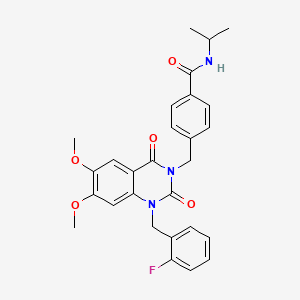

4-((1-(2-Fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazolinone derivative characterized by a fluorinated benzyl group, dimethoxy substituents on the quinazolinone core, and an N-isopropylbenzamide side chain. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as described in analogous protocols for structurally related compounds . Spectral validation (IR, NMR, MS) confirms the presence of key functional groups, such as the C=O stretch (1663–1682 cm⁻¹) and absence of S-H bands, indicating tautomeric stabilization in the thione form .

Properties

Molecular Formula |

C28H28FN3O5 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C28H28FN3O5/c1-17(2)30-26(33)19-11-9-18(10-12-19)15-32-27(34)21-13-24(36-3)25(37-4)14-23(21)31(28(32)35)16-20-7-5-6-8-22(20)29/h5-14,17H,15-16H2,1-4H3,(H,30,33) |

InChI Key |

WEFJEDFPSUHEPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the 2-Fluorobenzyl Group: This step involves the alkylation of the quinazolinone core with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with N-isopropylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: The benzyl and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation for introducing acyl groups.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced quinazolinone derivatives.

Substitution: Various substituted benzyl and benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which play a crucial role in cell signaling pathways. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards its targets. The methoxy groups may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinazolinone core and benzamide side chain are conserved in several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key analogues include:

Key Observations:

- Fluorine vs.

- Core Heterocycle: Quinazolinone derivatives (target and ) exhibit higher predicted LogP values (~3.8–4.2) than triazole-based analogues (~2.5–3.5), suggesting better membrane permeability but varying solubility profiles .

Implications for Drug Design

- Structure-Activity Relationship (SAR): The 6,7-dimethoxy groups on the quinazolinone core are critical for π-π stacking with aromatic residues in enzyme active sites, while the 2-fluorobenzyl group may enhance selectivity through hydrophobic and halogen interactions .

- Computational Predictions: Network pharmacology models suggest that N-isopropylbenzamide derivatives may target MAPK or EGFR pathways, but experimental validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.